
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is a chemical compound with the molecular formula C12H12ClF3N2O2S2 This compound is known for its unique structural features, which include a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a diethyldithiocarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate typically involves multiple steps. One common route starts with the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-3-nitro-5-(trifluoromethyl)aniline. This intermediate is then reacted with carbon disulfide and diethylamine under basic conditions to yield the desired diethyldithiocarbamate derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Applications De Recherche Scientifique
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate involves its interaction with specific molecular targets. The diethyldithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes. Additionally, the nitro and chloro groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is unique due to the presence of both the diethyldithiocarbamate and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H12ClF3N2O2S2 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
[2-chloro-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H12ClF3N2O2S2/c1-3-17(4-2)11(21)22-9-6-7(12(14,15)16)5-8(10(9)13)18(19)20/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NGQKQXMJDZEPIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
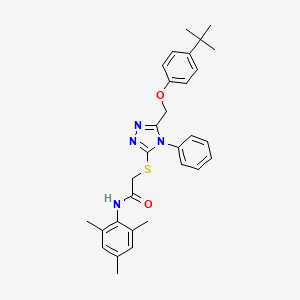
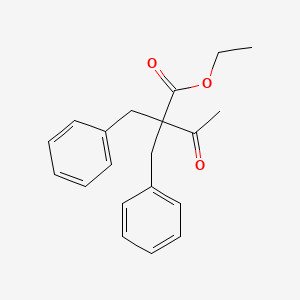
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)
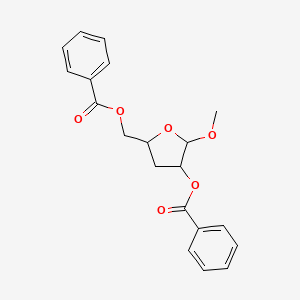



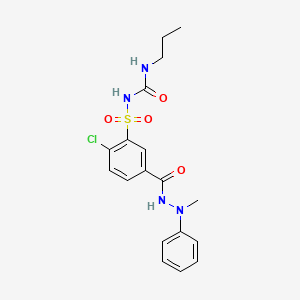
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
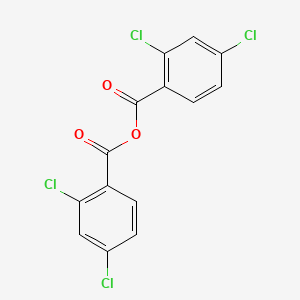

![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
